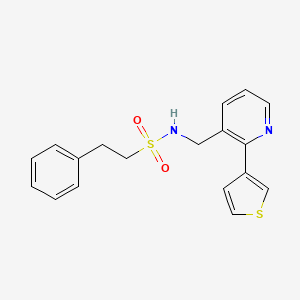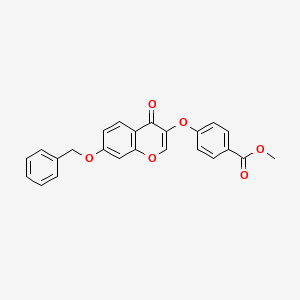
3-(4-Amino-3-chlorophenyl)-1,1-diethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-Amino-3-chlorophenyl)-1,1-diethylurea” contains an amino group (-NH2), a chlorophenyl group (a benzene ring with a chlorine atom), and a diethylurea group (a urea molecule with two ethyl groups). These functional groups suggest that the compound could participate in various chemical reactions .
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, it might involve the reaction of 4-Amino-3-chlorophenol with an appropriate diethylurea derivative .Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic chlorophenyl group, the amino group, and the diethylurea group. The exact structure would depend on the specific positions of these groups on the molecule .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, such as substitution reactions on the aromatic ring or reactions involving the amino or urea groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar urea group and the aromatic chlorophenyl group could influence its solubility, melting point, and other properties .科学的研究の応用
Corrosion Inhibition
One significant application of chemically related compounds is in the field of corrosion inhibition. For instance, phosphonate-based compounds closely related to the specified chemical have demonstrated effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, a common scenario in industrial pickling processes. These compounds, through experimental and theoretical approaches, have shown high inhibition efficiency, highlighting the potential for related chemicals in corrosion protection applications (Gupta et al., 2017).
Antimicrobial and Anticancer Agents
Another area of interest is the development of antimicrobial and anticancer agents. Derivatives of chemicals with structures similar to 3-(4-Amino-3-chlorophenyl)-1,1-diethylurea have been synthesized and tested for their biological activity. For example, thiourea derivatives along with triphenylphosphine reacted with Cu(I) chloride have shown promising results against various bacterial strains and exhibited potential as anticancer agents (Hussain et al., 2020). Similarly, pyrazole derivatives with modifications that include chlorophenyl groups have been evaluated for their antimicrobial and anticancer properties, indicating the utility of such compounds in medical research (Hafez et al., 2016).
Enzyme Inhibition and Sensing Applications
Compounds structurally related to 3-(4-Amino-3-chlorophenyl)-1,1-diethylurea have also found use in enzyme inhibition and as sensors for detecting toxic metals like mercury. Thiourea derivatives, for instance, have demonstrated efficient enzyme inhibition and moderate sensitivity in fluorescence studies for mercury detection, highlighting their potential in biochemical sensing and environmental monitoring (Rahman et al., 2021).
Photovoltaic and Organic Electronics
Furthermore, compounds with related structures have been explored for their applications in photovoltaic properties and organic–inorganic diode fabrication. For example, derivatives of chlorophenyl groups have been used in the synthesis of films deposited by thermal evaporation techniques, showing promising electrical properties and photovoltaic effects under illumination. These findings suggest potential applications in the development of photodiodes and other electronic devices (Zeyada et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-amino-3-chlorophenyl)-1,1-diethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-3-15(4-2)11(16)14-8-5-6-10(13)9(12)7-8/h5-7H,3-4,13H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSCDAKJJSPFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Amino-3-chlorophenyl)-1,1-diethylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

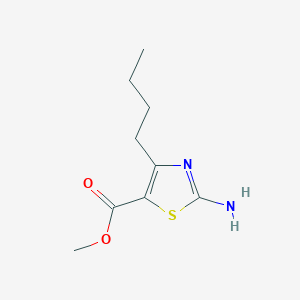
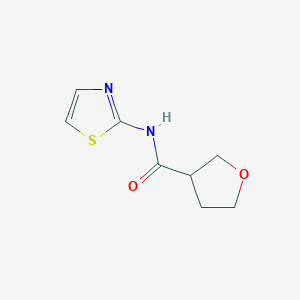
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2649625.png)
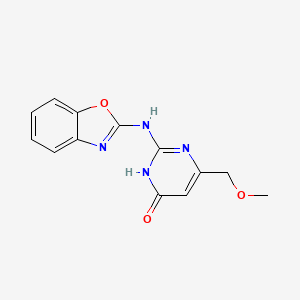

![(E)-N-[1-[1-(4-Cyanophenyl)-5-methylpyrazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2649631.png)
![Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2649632.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2649634.png)
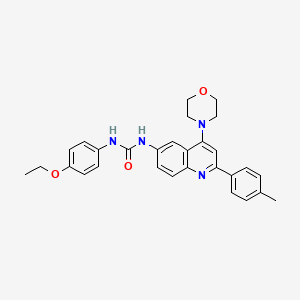


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2649644.png)
